N-tert-butyl-2-chloropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

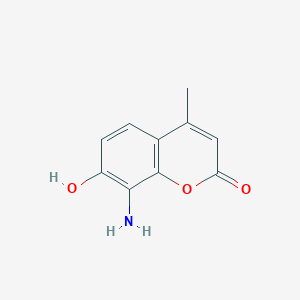

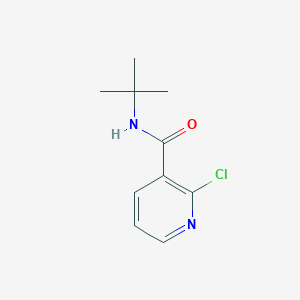

“N-tert-butyl-2-chloropyridine-3-carboxamide” is a type of organic compound known as a pyridine carboxamide . It contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a tert-butyl group, a chlorine atom, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of “N-tert-butyl-2-chloropyridine-3-carboxamide” can be deduced from its name. It has a pyridine ring with a chlorine atom at the 2-position, a tert-butyl group attached to a nitrogen atom, and a carboxamide group at the 3-position .Chemical Reactions Analysis

As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the positions activated by the nitrogen atom. The carboxamide group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-2-chloropyridine-3-carboxamide” would depend on its exact structure. As a pyridine derivative, it would be expected to have some degree of aromatic stability. The presence of the carboxamide group could confer some degree of polarity and potential for hydrogen bonding .Aplicaciones Científicas De Investigación

Chemical Modification and Reactions

N-tert-butyl-2-chloropyridine-3-carboxamide serves as a key compound in various chemical reactions and modifications. For instance, its use in the reaction with magnesiated bases on substituted pyridines can lead to deprotonation or 1,4-addition, forming derivatives with potential practical applications (Bonnet et al., 2001). Another study involved the synthesis and study of N-benzyl carboxamides and tert-butyl acylcarbamates derived from pyridine and pyrazine, indicating facilitated reduction under mild conditions (Ragnarsson et al., 2001).

Synthesis and Properties of Polymers

Research has been conducted on synthesizing and studying the properties of polymers using compounds like N-tert-butyl-2-chloropyridine-3-carboxamide. For example, Hsiao et al. (2000) synthesized polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, leading to noncrystalline, thermally stable polymers with potential applications in material science (Hsiao et al., 2000).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, derivatives of N-tert-butyl-2-chloropyridine-3-carboxamide have been investigated for their potential as drug candidates. For instance, the discovery and synthesis of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as potential inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease are notable (Jacobs et al., 2013).

Synthesis of Fluorophores

The compound has also been used in the synthesis of fluorophores. Wrona-Piotrowicz et al. (2016) explored the lithiation of N-tert-butylpyrene-1-carboxamide leading to fluorescent compounds with potential applications in material science and bioimaging (Wrona-Piotrowicz et al., 2016).

Propiedades

IUPAC Name |

N-tert-butyl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNZKESLUSNPBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394039 |

Source

|

| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-chloropyridine-3-carboxamide | |

CAS RN |

144084-34-4 |

Source

|

| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

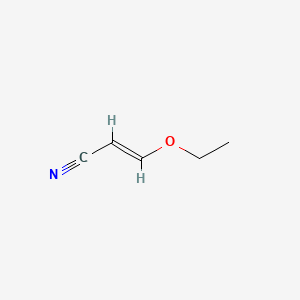

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)